molecular formula C7H7FN2O2 B1499618 (2-Fluoro-4-nitrophenyl)methanamine CAS No. 937843-60-2

(2-Fluoro-4-nitrophenyl)methanamine

Cat. No.: B1499618
CAS No.: 937843-60-2
M. Wt: 170.14 g/mol
InChI Key: PFNBFQGEYYHVRJ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-nitrophenyl)methanamine: is a chemical compound characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and subsequent reduction steps to introduce the amine group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(2-Fluoro-4-nitrophenyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of different amines.

  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrochloric acid are often used.

  • Substitution: Nucleophiles like sodium hydroxide and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Nitroso derivatives and other oxidized products.

  • Reduction: Various amines, including secondary and tertiary amines.

  • Substitution: Substituted phenyl compounds.

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various medical conditions.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Fluoro-4-nitrophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Fluoro-4-nitrophenyl)methanamine: is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: 2-Fluoroaniline, 4-Nitroaniline, 2-Nitrofluorobenzene

  • Uniqueness: The presence of both fluorine and nitro groups on the benzene ring distinguishes it from other compounds, providing unique chemical and biological properties.

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Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNBFQGEYYHVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669143
Record name 1-(2-Fluoro-4-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937843-60-2
Record name 1-(2-Fluoro-4-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione (1.35 g, 4.48 mmol) in tetrahydrofurane 65% hydrazine monohydrate (1.3 mL, 4 eq) was added. The mixture was refluxed for 6 h. After the starting material was consumed, the mixture was cooled down to room temperature and treated with potassium bicarbonate to pH 12˜13. Then it was extracted with ethyl acetate and washed with brine. Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography gave (2-fluoro-4-nitrophenyl)methanamine (316 mg, 41%).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione (500 mg, 1.665 mmol) in tetrahydrofuran were added hydrazine monohydrate (333 mg, 6.661 mmol) and p-toluenesulfonic acid monohydrate (29 mg, 0.167 mmol). The reaction mixture was refluxed for 6 h, then cooled to room temperature, diluted with ethyl acetate. The mixture was washed with water and brine. The organic layer was dried over magnesium sulfate and filtered. The filtrate was removed in vacuo. The crude was purified by column chromatography to give (2-fluoro-4-nitrophenyl)methanamine (194 mg, 68%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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